4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide
Description
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-18-8-7-17(15-20(18)25-11-3-4-14-29(25,27)28)21(26)23-10-13-24-12-9-16-5-1-2-6-19(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26) |
InChI Key |
YIEPMPCQLYEVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions.
Coupling with Indole: The final step involves coupling the synthesized thiazinan-benzamide intermediate with an indole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thiazinan ring may participate in redox reactions. The compound’s overall effect is mediated through these interactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves multi-step reactions, similar to ’s use of isothiocyanate intermediates or ’s condensation methods. Sulfonamide formation may require oxidation steps, as seen in .
- Structural Insights: X-ray crystallography (utilizing SHELX software ) reveals that heterocyclic rings (e.g., imidazolidine in ) often adopt non-planar conformations, influencing molecular interactions. The thiazinan sulfonamide in the target compound may exhibit similar flexibility.
- Functional Group Impact : The indole-ethyl group in the target compound could enhance binding to aromatic receptors, contrasting with ’s urea-linked imidazolidine, which prioritizes hydrogen bonding .
Biological Activity
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex organic compound notable for its unique structural features, which include a chloro group, a thiazinan moiety, and an indole derivative. This compound belongs to the class of substituted benzamides and has shown considerable potential in various biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 410.9 g/mol. The presence of both thiazolidine and indole structures within a single molecule enhances its biological activity compared to other compounds lacking either moiety. The dioxido group further contributes to its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.9 g/mol |
| Structural Features | Thiazolidine, Indole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, which share structural similarities with the target compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and targeting specific signaling pathways .
Case Studies:
- Thiazolidin-4-One Derivatives : These derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the incorporation of thiazolidine rings may enhance anticancer activity .
- Indole Derivatives : Compounds containing indole structures are often associated with anti-inflammatory and anticancer properties, contributing to the therapeutic profile of the target compound .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar benzamide derivatives have been documented to exhibit antimicrobial effects against various pathogens .
The biological activity of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidine scaffold is known for its ability to inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The dioxido group may contribute to increased ROS generation, promoting oxidative stress in cancer cells.
Synthetic Strategies
Recent advancements in synthetic methodologies for thiazolidinone derivatives may enhance the yield and efficiency of producing 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide. These strategies include:
Q & A
Q. What are the critical parameters for synthesizing 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide with high yield and purity?
Methodological Answer: The synthesis requires multi-step optimization, including:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for coupling reactions to stabilize intermediates and reduce side products .
- Temperature control : Exothermic reactions (e.g., amide bond formation) demand gradual temperature ramping (0–25°C) to avoid decomposition .
- Oxidation conditions : The thiazinane ring’s dioxido group necessitates precise oxidation using H2O2 or mCPBA at 40–60°C to prevent over-oxidation .
- Purification : Final purification via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., indole substitution at N1 vs. C3) and thiazinane ring conformation .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., thiazinane chair vs. boat conformation) and validates hydrogen-bonding interactions critical for bioactivity .
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., dechlorinated byproducts) using reverse-phase columns with UV/ESI-MS detection .
Q. How does the compound’s solubility profile impact in vitro bioassays?
Methodological Answer:
- Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
- Buffer compatibility : Phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 improves aqueous dispersion for cell-based assays .
- Aggregation testing : Dynamic light scattering (DLS) pre-screens for nanoaggregates that may skew IC50 values in enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazinane-indole benzamide derivatives?
Methodological Answer:
- Assay standardization : Replicate conflicting studies (e.g., antimicrobial vs. anticancer activity) under identical conditions (cell lines, inoculum size, incubation time) .
- Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding (e.g., ’s OT receptor antagonism in structurally related compounds) .
- Metabolic stability : Compare hepatic microsomal half-lives (e.g., rat vs. human CYP450 isoforms) to explain species-specific efficacy disparities .
Q. What strategies optimize structure-activity relationships (SAR) for enhancing target selectivity?
Methodological Answer:
- Core modifications :
- Thiazinane ring : Replace dioxido with sulfonamide to modulate electron density and H-bond acceptor capacity .
- Indole substitution : Introduce electron-withdrawing groups (e.g., -CF3 at C5) to enhance π-π stacking with hydrophobic enzyme pockets .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to align derivatives with co-crystallized target structures (e.g., ’s benzamide-thiazole interactions) .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA-seq profiling of treated cancer cells (e.g., MCF-7) identifies dysregulated pathways (e.g., apoptosis, Wnt/β-catenin) .
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to map direct protein targets .
- In vivo models : Use zebrafish xenografts for real-time visualization of antitumor efficacy and toxicity .
Key Recommendations for Researchers
- Prioritize orthogonal validation : Combine biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell viability) assays to confirm target engagement.
- Leverage structural analogs : Use ’s comparison table (e.g., thiazinane vs. thiazolidine derivatives) to guide scaffold-hopping strategies.
- Address metabolic liabilities : Incorporate deuterium at labile positions (e.g., benzylic C-H) to improve pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
